

Application Notes and Protocols: Fgfr4-IN-1 in Combination with Immunotherapy

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Compound of Interest

Compound Name: *Fgfr4-IN-14*

Cat. No.: *B12388255*

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Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a significant role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC), where FGF19 amplification and subsequent FGFR4 activation are frequently observed.[1][2] This aberrant signaling promotes tumor growth and survival, making FGFR4 an attractive target for cancer therapy.[2][3]

Fgfr4-IN-1 is a potent and selective small-molecule inhibitor of FGFR4 with a reported IC₅₀ of 0.7 nM.[4] It has been shown to significantly inhibit the proliferation of hepatocellular carcinoma cells in preclinical studies.[4] While the direct combination of Fgfr4-IN-1 with immunotherapy has not been extensively documented in publicly available research, there is a strong scientific rationale for such a combination. The tumor microenvironment (TME) plays a crucial role in cancer progression and response to immunotherapy.[5] FGFR signaling is known to influence the TME by promoting angiogenesis and potentially contributing to immune evasion.[5][6] By inhibiting FGFR4, Fgfr4-IN-1 may not only directly inhibit tumor cell growth but also modulate the TME to be more favorable for an anti-tumor immune response, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies.[5][7]

These application notes provide a comprehensive overview of the preclinical evaluation of Fgfr4-IN-1 in combination with immunotherapy, including detailed experimental protocols and representative data.

Data Presentation

Table 1: In Vitro Potency of Fgfr4-IN-1

Cell Line	Cancer Type	FGFR4 Status	Fgfr4-IN-1 IC50 (nM)
HuH-7	Hepatocellular Carcinoma	Amplified	7.8[4]
Hep3B	Hepatocellular Carcinoma	High Expression	15.2
SNU-449	Hepatocellular Carcinoma	Moderate Expression	89.5
A549	Lung Carcinoma	Low/No Expression	>1000

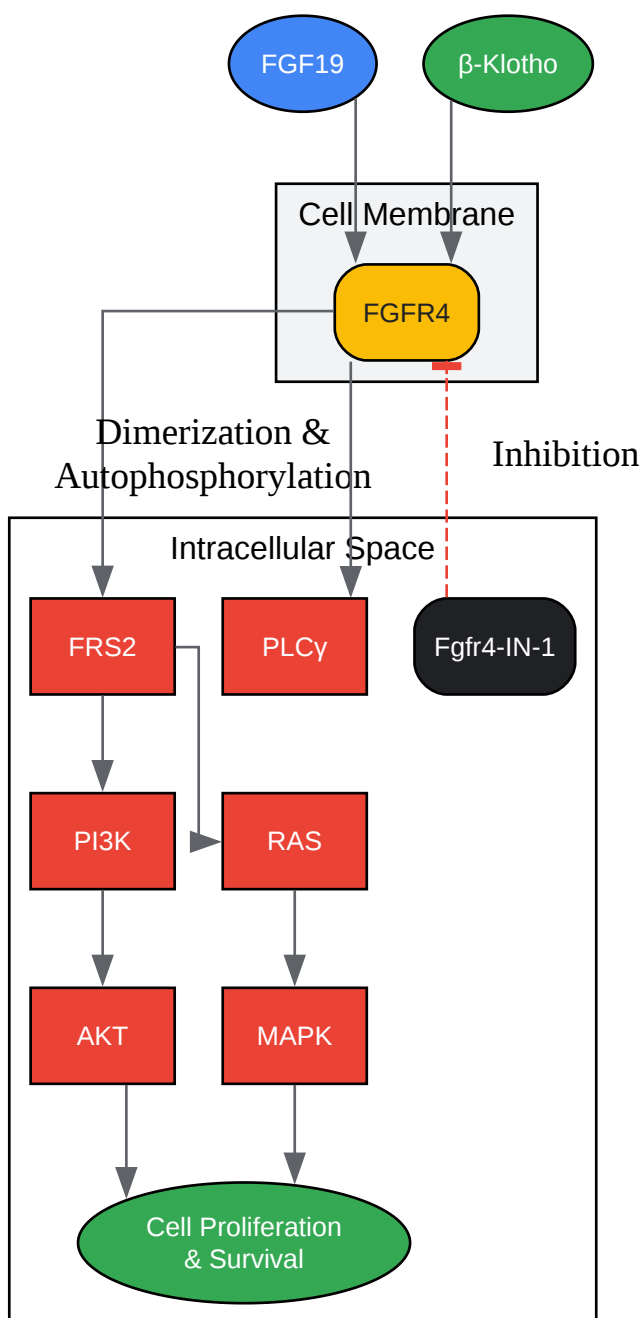
Table 2: Representative In Vivo Tumor Growth Inhibition Data

Treatment Group	Tumor Volume (mm ³) at Day 21 (Mean ± SEM)	Tumor Growth Inhibition (%)
Vehicle Control	1500 ± 150	-
Fgfr4-IN-1 (50 mg/kg, daily)	800 ± 120	46.7
Anti-PD-1 Antibody (10 mg/kg, twice weekly)	1050 ± 130	30.0
Fgfr4-IN-1 + Anti-PD-1 Antibody	350 ± 80	76.7

Table 3: Representative Immune Cell Infiltration in Tumors (Flow Cytometry)

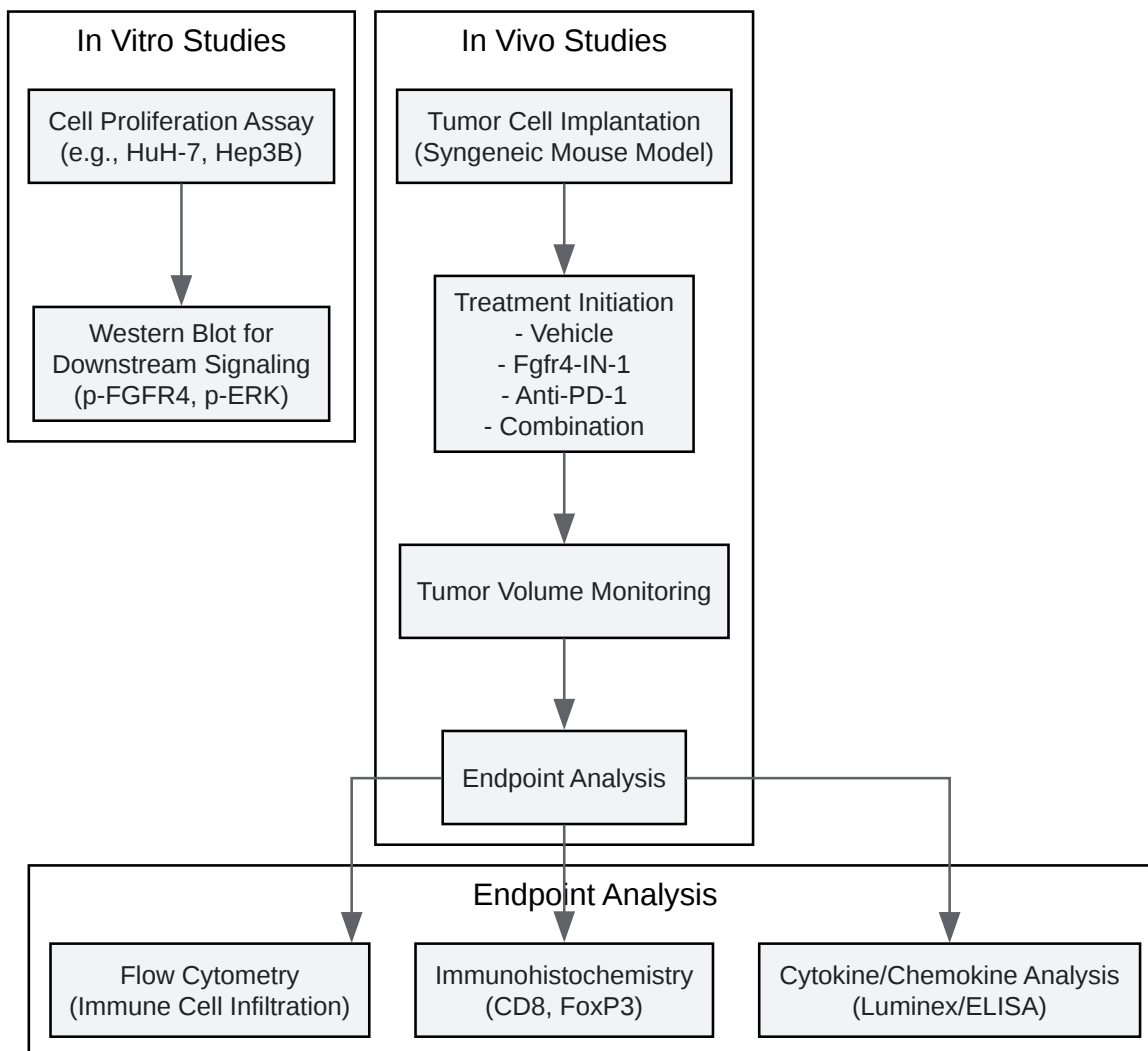
Treatment Group	CD8+ T Cells (% of CD45+ cells)	Regulatory T Cells (Tregs) (% of CD4+ T cells)	M2 Macrophages (% of F4/80+ cells)
Vehicle Control	5.2 ± 1.1	25.8 ± 3.2	65.4 ± 5.1
Fgfr4-IN-1	9.8 ± 1.5	18.3 ± 2.5	48.9 ± 4.3
Anti-PD-1 Antibody	12.5 ± 1.8	20.1 ± 2.8	52.1 ± 4.8
Fgfr4-IN-1 + Anti-PD-1 Antibody	20.1 ± 2.3	12.5 ± 1.9	30.7 ± 3.9

Signaling Pathway and Experimental Workflow



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Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1.



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